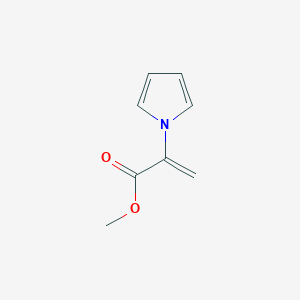
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is also known as methyl sorbate or sorbic acid methyl ester. Methyl sorbate is a colorless, odorless liquid that is soluble in water and organic solvents. It is commonly used in the food industry as a preservative due to its antimicrobial properties.
Mecanismo De Acción
The antimicrobial activity of methyl sorbate is due to its ability to disrupt the cell membrane of microorganisms. It acts by inhibiting the growth and reproduction of microorganisms, leading to their death. Methyl sorbate is also thought to have antitumor properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl sorbate has been shown to have low toxicity and is generally considered safe for use in food and medical applications. However, high doses of methyl sorbate can cause irritation and damage to the skin and eyes. Ingestion of large amounts of methyl sorbate can also cause gastrointestinal distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl sorbate is a valuable compound for use in laboratory experiments due to its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms and to develop new antimicrobial compounds. However, the use of methyl sorbate in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for the study of methyl sorbate. One area of research is the development of new antimicrobial compounds based on the structure of methyl sorbate. Another area of research is the investigation of the antitumor properties of methyl sorbate and its potential use in cancer treatment. Additionally, the study of the toxicity and safety of methyl sorbate in different applications is an important area of research.
Métodos De Síntesis
Methyl sorbate can be synthesized through the reaction of sorbic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 50-60°C and under reflux conditions. The yield of the reaction is typically high, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
Methyl sorbate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. This makes it a valuable compound for use in the food industry as a preservative. Methyl sorbate has also been studied for its potential use in medical applications. It has been shown to have antitumor properties and may be useful in the treatment of cancer.
Propiedades
Número CAS |
134703-37-0 |
|---|---|
Nombre del producto |
Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl 2-pyrrol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |
Clave InChI |
QXZXGNKWLHGURE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)N1C=CC=C1 |
SMILES canónico |
COC(=O)C(=C)N1C=CC=C1 |
Sinónimos |
1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



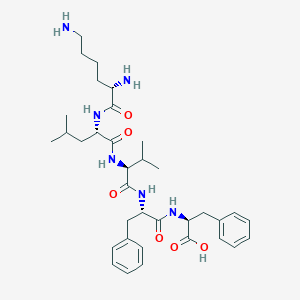
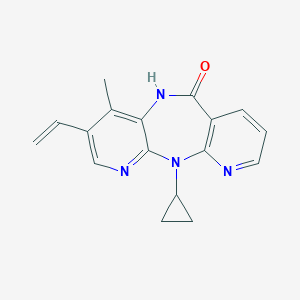
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
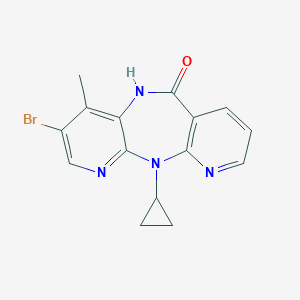
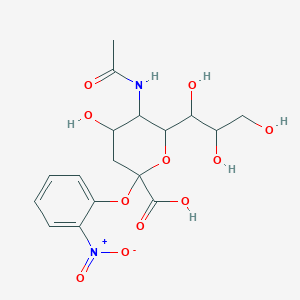
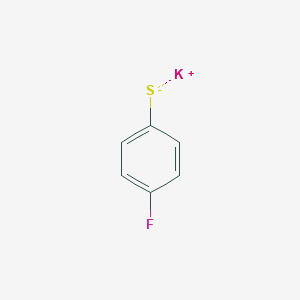
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
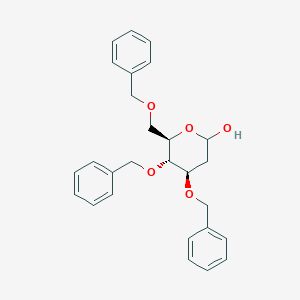

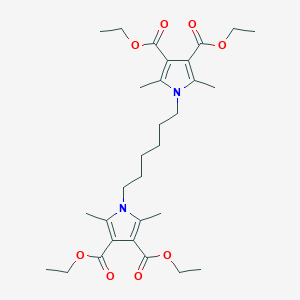
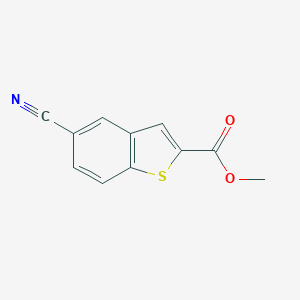

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)